molecular formula C7H6ClN3O B1359249 6-Chloro-2-hydrazino-1,3-benzoxazole CAS No. 912773-31-0

6-Chloro-2-hydrazino-1,3-benzoxazole

Cat. No. B1359249
M. Wt: 183.59 g/mol
InChI Key: MFBZXNCPIAFRAT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-hydrazino-1,3-benzoxazole consists of a benzoxazole ring with a chlorine atom at position 6 and a hydrazino group attached at position 2. The compound’s 2D and 3D structures can be visualized using computational tools .


Physical And Chemical Properties Analysis

  • Other Properties : Refer to PubChem for additional details .

Scientific Research Applications

Synthesis and Biological Evaluation

6-Chloro-2-hydrazino-1,3-benzoxazole and its derivatives have been extensively studied for their potential in synthesizing novel compounds with significant biological activities. For instance, a study by Jayanna et al. (2013) demonstrated the synthesis of 5,7-dichloro-1,3-benzoxazole derivatives that showed substantial antimicrobial, antioxidant, and enzyme inhibitory activities (Jayanna et al., 2013). Similarly, another research by the same authors explored the synthesis of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which exhibited pronounced antimicrobial and analgesic activities, as well as notable receptor affinity in molecular docking studies (Jayanna et al., 2013).

Antimicrobial Activity Studies

Various studies have focused on the antimicrobial properties of compounds derived from 6-Chloro-2-hydrazino-1,3-benzoxazole. Alheety (2019) synthesized derivatives through the reaction of 2-hydrazino benzoxazole with different benzaldehydes, demonstrating specific antibacterial effects against gram-positive bacteria (Alheety, 2019).

Antioxidant and Anthelmintic Activities

Compounds derived from 6-Chloro-2-hydrazino-1,3-benzoxazole have also been evaluated for antioxidant and anthelmintic activities. Satyendra et al. (2011) synthesized novel dichloro substituted benzoxazole-triazolo-thione derivatives that exhibited significant radical scavenging capacity and good anthelmintic activity, as well as potential as β-Tubulin inhibitors in molecular docking studies (Satyendra et al., 2011).

Plant Pathogenic Fungi Inhibition

Research by Ismail et al. (2016) indicated the effectiveness of 2-hydrazino benzoxazole derivatives in inhibiting the growth of phytopathogenic fungi, highlighting their potential application in agriculture (Ismail et al., 2016).

properties

IUPAC Name

(6-chloro-1,3-benzoxazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBZXNCPIAFRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629916
Record name 6-Chloro-2-hydrazinyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-hydrazino-1,3-benzoxazole

CAS RN

912773-31-0
Record name 6-Chloro-2-hydrazinyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
Z Parsaee, EJ Bahaderani, A Afandak - Ultrasonics Sonochemistry, 2018 - Elsevier
The current work reports the ultrasound-assisted synthesis of two nano binuclear copper complexes derived from novel tetradentate (N 2 O 2 ) phenothiazine based Schiff bases. The …
Number of citations: 23 www.sciencedirect.com
A Kapusterynska, C Bijani, D Paliwoda, L Vendier… - Molecules, 2023 - mdpi.com
Hydrazone compounds represent an important area of research that includes, among others, synthetic approaches and biological studies. A series of 17 hydrazones have been …
Number of citations: 11 www.mdpi.com
IR Pathan, MK Patel - Inorganic Chemistry Communications, 2023 - Elsevier
In this review, we discuss the synthesis of azomethine schiff base ligands (SBL) and their metal complexes (MCs) using three different methods: conventional heating, microwave …
Number of citations: 0 www.sciencedirect.com

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